molecular formula C12H13N3O3 B11943933 Ethyl 2-(2-cyanophenylureido)acetate CAS No. 78754-91-3

Ethyl 2-(2-cyanophenylureido)acetate

Cat. No.: B11943933
CAS No.: 78754-91-3
M. Wt: 247.25 g/mol
InChI Key: NDJAKNZTCHNTTL-UHFFFAOYSA-N
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Description

Ethyl 2-(2-cyanophenylureido)acetate is an organic compound with the molecular formula C12H13N3O3. It is a derivative of urea and features a cyano group attached to a phenyl ring, which is further connected to an ethyl ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-cyanophenylureido)acetate can be synthesized through the reaction of ethyl cyanoacetate with 2-aminobenzonitrile under specific conditions. The reaction typically involves the use of a solvent such as ethanol and a catalyst like triethylamine. The mixture is heated under reflux for several hours to ensure complete reaction, followed by purification through recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-cyanophenylureido)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(2-cyanophenylureido)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 2-(2-cyanophenylureido)acetate exerts its effects involves interactions with various molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The urea moiety can form hydrogen bonds with biological molecules, influencing their activity and function. These interactions can modulate biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(dodecylthio)acetate
  • Ethyl (2-furoylamino)acetate
  • Ethyl 2-(triphenylstannyl)acetate
  • Ethyl (3-methyl-2-oxocyclopentyl)acetate
  • 2-(phenylthio)ethyl acetate

Uniqueness

Ethyl 2-(2-cyanophenylureido)acetate is unique due to the presence of both a cyano group and a urea moiety, which confer distinct reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

CAS No.

78754-91-3

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 2-[(2-cyanophenyl)carbamoylamino]acetate

InChI

InChI=1S/C12H13N3O3/c1-2-18-11(16)8-14-12(17)15-10-6-4-3-5-9(10)7-13/h3-6H,2,8H2,1H3,(H2,14,15,17)

InChI Key

NDJAKNZTCHNTTL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)NC1=CC=CC=C1C#N

Origin of Product

United States

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